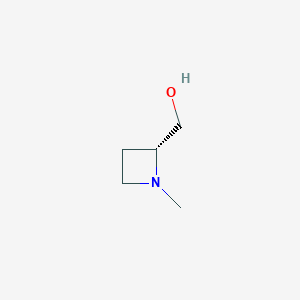

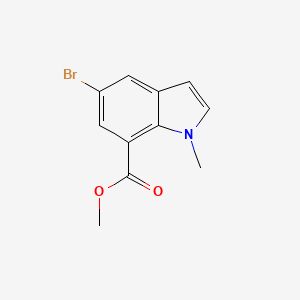

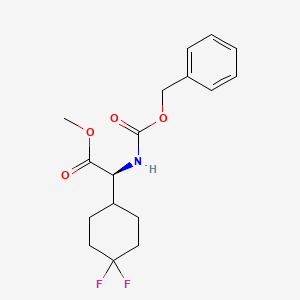

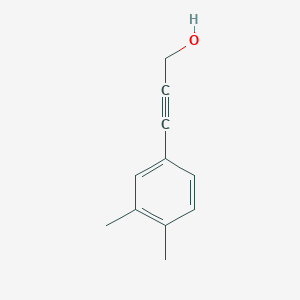

![molecular formula C7H6ClN3O B6322625 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 893444-36-5](/img/structure/B6322625.png)

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves a variety of methods . A practical protocol was developed for the synthesis of 2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from α,β-unsaturated esters, malononitrile, and an aryl substituted guanidine via the corresponding 3-aryl-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-ones .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a variety of substituents at C2, C4, C5, C6, and N8 .Chemical Reactions Analysis

A serendipitous discovery has allowed the development of an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature the corresponding 5,6-dihydro derivative .Aplicaciones Científicas De Investigación

Tyrosine Kinase Inhibition

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a compound of interest due to its structural similarity to nitrogenous bases in DNA and RNA. This similarity makes it a potential candidate for tyrosine kinase inhibition. Researchers have developed synthetic methodologies to diversify the C-4 position of this compound, enhancing its potential as a biological agent, particularly as a ZAP-70 inhibitor (Masip et al., 2021).

Dehydrogenation Studies

The dehydrogenation process of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been explored, offering insights into the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. This process involves various reactions, including the use of NaH in DMSO, and has implications for the synthesis of related compounds (Pérez-Pi et al., 2010).

Antibacterial Activity

Research has been conducted on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, derived from the oxidation of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Narayana et al., 2009).

Synthesis Protocols

Various synthesis protocols have been developed for compounds related to this compound. These include methods for creating 2-arylamino substituted derivatives, which have applications in medicinal chemistry and drug discovery (Galve et al., 2012).

Mecanismo De Acción

Mode of Action

It is known that the compound undergoes an autocatalytic photochemical dehydrogenation process when irradiated at 450 or 365 nm in dmso, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .

Biochemical Pathways

The compound is involved in the oxidative dehydrogenation pathway, leading to the formation of C5–C6 unsaturated systems . The downstream effects of these reactions on other biochemical pathways are currently under investigation.

Pharmacokinetics

The compound has a molecular weight of 269727, a density of 13±01 g/cm3, and a boiling point of 3958±420 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound can lead to the formation of c5–c6 unsaturated systems, which are usually associated with higher biological activity .

Action Environment

The action of “4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one” is influenced by environmental factors such as light and oxygen. The compound undergoes an autocatalytic photochemical dehydrogenation process when irradiated at specific wavelengths in the presence of air . The stability and efficacy of the compound may also be influenced by temperature and other environmental conditions.

Propiedades

IUPAC Name |

4-chloro-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h3H,1-2H2,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSVPRBKVXSXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.